A Comprehensive Technical Guide to N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine (CAS: 356540-19-7)
A Comprehensive Technical Guide to N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine (CAS: 356540-19-7)
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a detailed technical overview of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, focusing on its synthesis, characterization, and potential applications as a scaffold in chemical and pharmaceutical research. It is structured to deliver expert insights and actionable protocols for laboratory application.
Abstract
N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine is a secondary amine featuring two distinct saturated cyclic systems: a cyclohexane ring and a tetrahydrofuran ring. Its designated CAS Number is 356540-19-7.[1][][3] While not widely documented as a bioactive agent itself, its structure presents a valuable scaffold for medicinal chemistry and materials science, combining the lipophilic, metabolically stable cyclohexane moiety with the polar, hydrogen-bond-accepting tetrahydrofuran group. This guide details the compound's fundamental properties, outlines a robust and logical synthetic protocol via reductive amination, establishes a comprehensive analytical workflow for structural verification, and discusses its prospective utility in research and development. All methodologies are presented with an emphasis on the underlying chemical principles to ensure both technical accuracy and practical reproducibility.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. The fundamental properties of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine are summarized below. This data is critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.
| Identifier | Value | Source |
| CAS Number | 356540-19-7 | [1][][3] |
| IUPAC Name | 1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine | [] |
| Molecular Formula | C₁₂H₂₃NO | [1][] |
| Molecular Weight | 197.32 g/mol | [1][] |
| InChI Key | FVMLUSPSOHJPPW-UHFFFAOYSA-N | [] |
| SMILES | C1CCC(CC1)CNCC2CCCO2 | [] |
| Known Hazards | Irritant. May cause an allergic skin reaction and serious eye irritation. | [1] |
Synthesis and Purification: A Mechanistic Approach
The structure of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine strongly implies its synthesis via the reductive amination of tetrahydro-2-furancarboxaldehyde with cyclohexanemethylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis due to its high efficiency, broad substrate scope, and operational simplicity.
The Rationale Behind Reductive Amination
Reductive amination is the most logical and field-proven pathway for synthesizing this target. The process involves two key stages:
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Imine Formation: The primary amine (cyclohexanemethylamine) nucleophilically attacks the aldehyde (tetrahydro-2-furancarboxaldehyde) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is typically reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal.
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Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine. This requires a reducing agent that is potent enough to reduce the imine but mild enough not to reduce the starting aldehyde, preventing competitive side reactions. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this purpose due to its mildness and tolerance of slightly acidic conditions that favor imine formation.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from reactants to the purified product.
Caption: Synthetic workflow for N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step is designed to drive the reaction to completion and ensure the removal of reactants and byproducts, leading to a high-purity final product verifiable by the analytical methods in Section 3.
Materials and Reagents:
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Cyclohexanemethylamine (1.0 eq)
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Tetrahydro-2-furancarboxaldehyde (1.05 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Acetic Acid (catalytic amount)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate/Hexanes solvent system
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclohexanemethylamine (1.0 eq) and anhydrous DCM.
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Aldehyde Addition: Add tetrahydro-2-furancarboxaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq). The acid serves to catalyze imine formation.
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Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
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Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq). Causality Note: STAB is chosen because it is a mild and selective reducing agent that is effective in the slightly acidic conditions required for imine formation, minimizing the risk of reducing the starting aldehyde.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
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Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Be cautious, as gas evolution (hydrogen) may occur. Stir until bubbling ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Extract the aqueous layers with DCM to recover any dissolved product.
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Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to isolate the pure secondary amine.
Analytical Characterization
Analytical Workflow
Caption: Workflow for the analytical validation of the synthesized compound.
Expected Analytical Data
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¹H NMR: Expect complex multiplets in the aliphatic region. Key signals would include those for the protons adjacent to the nitrogen, the methine proton of the tetrahydrofuran ring, and the characteristic broad signals of the cyclohexane ring.
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¹³C NMR: Expect 12 distinct carbon signals corresponding to the molecular formula. Key signals would include the carbons of the CH₂-N-CH₂ bridge and the carbons adjacent to the oxygen in the tetrahydrofuran ring.
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Mass Spectrometry (ESI+): The primary ion expected would be the protonated molecule [M+H]⁺ at m/z ≈ 198.19.
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Infrared (IR) Spectroscopy: Look for characteristic peaks including a weak N-H stretch (for secondary amines, ~3300-3500 cm⁻¹), strong C-H aliphatic stretches (~2850-2950 cm⁻¹), and a strong C-O-C ether stretch (~1050-1150 cm⁻¹).
Applications in Research and Drug Development
While specific biological activity for N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine is not prominently reported, its chemical structure makes it a compelling building block for creating libraries of novel compounds for screening.
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Scaffold for Library Synthesis: The secondary amine provides a reactive handle for further functionalization (e.g., acylation, alkylation, sulfonylation) to rapidly generate a diverse set of derivatives.
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Modulation of Physicochemical Properties:
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Cyclohexyl Group: This moiety is often used in drug design to increase lipophilicity, which can enhance membrane permeability and improve metabolic stability by shielding adjacent functional groups from enzymatic degradation.
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Tetrahydrofuran (THF) Moiety: The THF ring is a common structural motif in natural products and approved drugs. Its oxygen atom can act as a hydrogen bond acceptor, improving solubility and potentially engaging in key interactions with biological targets.
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Logical Application in Discovery Chemistry
Caption: Use of the title compound as a scaffold for discovery chemistry.
Safety and Handling
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Hazard Classification: Irritant. May cause allergic skin reaction and serious eye irritation.[1]
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Handling Precautions:
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Use in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
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Avoid inhalation of vapors and direct contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water.
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References
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Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. [Link]
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Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. [Link]
